molecular formula C7H13O6PS B14301698 Dimethyl (dimethoxyphosphorothioyl)propanedioate CAS No. 112548-54-6

Dimethyl (dimethoxyphosphorothioyl)propanedioate

Cat. No.: B14301698
CAS No.: 112548-54-6
M. Wt: 256.22 g/mol
InChI Key: SDZCIFUINZVWLC-UHFFFAOYSA-N
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Description

Dimethyl (dimethoxyphosphorothioyl)propanedioate is an organophosphorus compound with a unique structure that includes both ester and phosphorothioate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (dimethoxyphosphorothioyl)propanedioate typically involves the reaction of dimethyl malonate with dimethoxyphosphorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with temperature control and efficient mixing

    Purification: Typically involves distillation or recrystallization to obtain a high-purity product

    Quality Control: Ensures the consistency and purity of the final product through analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy

Chemical Reactions Analysis

Types of Reactions

Dimethyl (dimethoxyphosphorothioyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding phosphorothioate oxides

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Phosphorothioate oxides

    Reduction: Phosphine oxides

    Substitution: Corresponding substituted phosphorothioates

Scientific Research Applications

Dimethyl (dimethoxyphosphorothioyl)propanedioate has several scientific research applications:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules

    Agriculture: Potential use as a pesticide or herbicide due to its organophosphorus structure

    Pharmaceuticals: Investigated for its potential as a prodrug or a pharmacologically active compound

    Biochemistry: Studied for its interactions with enzymes and proteins, particularly those involved in phosphorylation processes

Mechanism of Action

The mechanism of action of Dimethyl (dimethoxyphosphorothioyl)propanedioate involves its interaction with biological molecules through its phosphorothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The molecular targets include enzymes involved in phosphorylation, such as kinases and phosphatases. The pathways affected by this compound are those related to cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester without the phosphorothioate group

    Diethyl phosphorothioate: Contains a phosphorothioate group but lacks the ester functionality

    Dimethyl phosphite: Contains a phosphite group instead of a phosphorothioate group

Uniqueness

Dimethyl (dimethoxyphosphorothioyl)propanedioate is unique due to its combination of ester and phosphorothioate functionalities This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological molecules in ways that similar compounds cannot

Properties

CAS No.

112548-54-6

Molecular Formula

C7H13O6PS

Molecular Weight

256.22 g/mol

IUPAC Name

dimethyl 2-dimethoxyphosphinothioylpropanedioate

InChI

InChI=1S/C7H13O6PS/c1-10-6(8)5(7(9)11-2)14(15,12-3)13-4/h5H,1-4H3

InChI Key

SDZCIFUINZVWLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)P(=S)(OC)OC

Origin of Product

United States

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